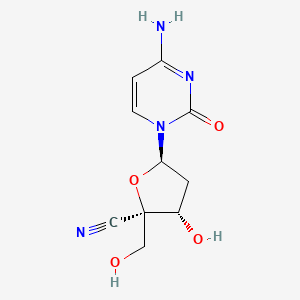
3,6,9,11,14,17-Hexaoxanonadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,9,11,14,17-Hexaoxanonadecane is an organic compound with the molecular formula C13H28O6. It is a member of the polyether family, characterized by the presence of multiple ether groups (-O-) within its structure. This compound is known for its unique properties and versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,11,14,17-Hexaoxanonadecane typically involves the reaction of polyethylene glycol (PEG) with appropriate alkylating agents. One common method is the Williamson ether synthesis, where PEG is reacted with an alkyl halide in the presence of a strong base such as sodium hydride (NaH) or potassium hydroxide (KOH). The reaction conditions usually involve heating the mixture to facilitate the formation of the ether bonds.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,6,9,11,14,17-Hexaoxanonadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ether groups are replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride (NaH).
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the nucleophile used.
Scientific Research Applications
3,6,9,11,14,17-Hexaoxanonadecane finds applications in various fields of scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis, particularly in the formation of complex polyether structures.
Biology: Employed in the study of membrane transport and permeability due to its ability to mimic biological membranes.
Medicine: Investigated for its potential use in drug delivery systems, where its polyether structure can enhance the solubility and stability of pharmaceutical compounds.
Industry: Utilized in the production of surfactants, lubricants, and polymer additives due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 3,6,9,11,14,17-Hexaoxanonadecane involves its interaction with various molecular targets and pathways. Its polyether structure allows it to form hydrogen bonds and interact with hydrophilic and hydrophobic regions of molecules. This property makes it effective in solubilizing and stabilizing compounds, facilitating their transport across membranes and enhancing their bioavailability.
Comparison with Similar Compounds
Similar Compounds
3,6,9,11,14,17-Hexaoxanonadecane-1,19-diol: Similar structure but with additional hydroxyl groups, enhancing its hydrophilicity.
2,5,8,11,14,17-Hexaoxanonadecan-19-ol: Contains a hydroxyl group at the terminal position, affecting its reactivity and solubility.
1,4,7,10,13,16-Hexaoxacyclooctadecane: A cyclic polyether with similar ether linkages but a different structural arrangement.
Uniqueness
This compound is unique due to its linear polyether structure, which provides a balance of hydrophilic and hydrophobic properties. This makes it versatile in various applications, from organic synthesis to drug delivery, distinguishing it from other similar compounds with different structural features.
Properties
CAS No. |
42598-91-4 |
|---|---|
Molecular Formula |
C13H28O6 |
Molecular Weight |
280.36 g/mol |
IUPAC Name |
1-ethoxy-2-[2-[2-(2-ethoxyethoxy)ethoxymethoxy]ethoxy]ethane |
InChI |
InChI=1S/C13H28O6/c1-3-14-5-7-16-9-11-18-13-19-12-10-17-8-6-15-4-2/h3-13H2,1-2H3 |
InChI Key |
SESFSWUPLHLRKU-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOCCOCOCCOCCOCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


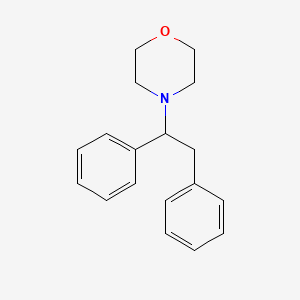
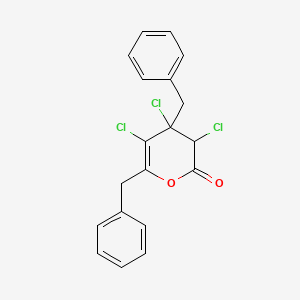

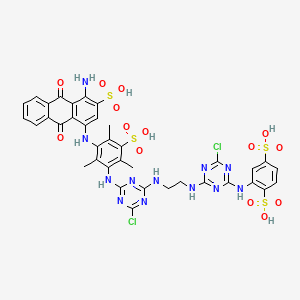

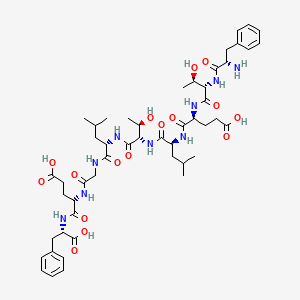
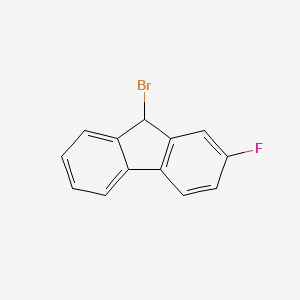
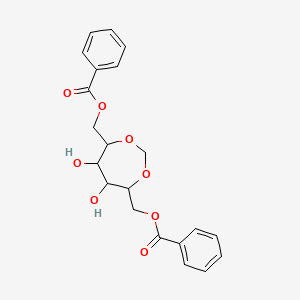

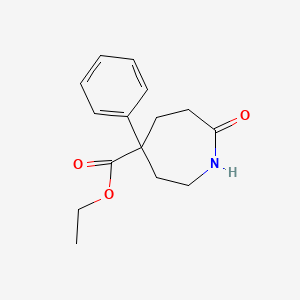
![2,4-Dibromo-6-[(methylamino)methyl]phenol](/img/structure/B15194924.png)
